5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one
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Overview
Description
5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a hydroxynaphthalene moiety, a phenyl group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine to form a Schiff base, followed by cyclization with a pyrimidine derivative under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols .
Scientific Research Applications
5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and cytotoxic properties against various cell lines.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(2-hydroxynaphthalen-1-yl)methylene]benzohydrazide: Similar in structure but with a hydrazone linkage.
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: Contains a similar naphthaldehyde moiety but with different functional groups.
Uniqueness
5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula: C19H18N2O
- Molecular Weight: 290.36 g/mol
This compound features a pyrimidinone core substituted with a hydroxynaphthyl group, which is significant for its biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of pyrimidinone can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression has been suggested as a key factor in its efficacy .
Antimicrobial Properties
In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. The presence of the hydroxynaphthyl moiety is believed to enhance its lipophilicity, facilitating better membrane penetration .
Neuroprotective Effects
Emerging research has highlighted the neuroprotective potential of this compound. It has been shown to reduce oxidative stress in neuronal cells, which is critical in neurodegenerative diseases. The antioxidant properties are attributed to the hydroxyl group on the naphthalene ring, which can scavenge free radicals .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induces apoptosis, inhibits cell proliferation | |
Antimicrobial | Disrupts bacterial membranes | |
Neuroprotective | Reduces oxidative stress |
Detailed Research Findings
- Anticancer Study : A derivative of this compound was tested against various cancer cell lines, showing a dose-dependent reduction in viability. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth .
- Antimicrobial Study : In laboratory settings, the compound was effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
- Neuroprotective Study : In models of oxidative stress-induced neurotoxicity, treatment with this compound significantly improved cell viability and reduced markers of apoptosis, suggesting its potential role in treating neurodegenerative disorders .
Properties
CAS No. |
14018-01-0 |
---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-[(2-hydroxynaphthalen-1-yl)methyl]-2-methyl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H18N2O2/c1-14-23-21(16-8-3-2-4-9-16)19(22(26)24-14)13-18-17-10-6-5-7-15(17)11-12-20(18)25/h2-12,25H,13H2,1H3,(H,23,24,26) |
InChI Key |
WAGXMLMFTUFIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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